molecular formula C29H28N4 B10879986 N'-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-N,N-diethylimidoformamide

N'-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-N,N-diethylimidoformamide

Cat. No.: B10879986
M. Wt: 432.6 g/mol
InChI Key: GPRNCHXGVFFGEO-DFKUXCBWSA-N
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Description

N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE is a complex organic compound characterized by its unique pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Core: The initial step involves the synthesis of the pyrrole core through a condensation reaction between benzylamine and a diketone.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Addition of the Benzyl and Phenyl Groups: The benzyl and phenyl groups are added through Friedel-Crafts alkylation and acylation reactions.

    Formation of the Iminoformamide Group: The final step involves the reaction of the intermediate compound with diethylamine and formic acid to form the iminoformamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

    Purification: Advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and iminoformamide groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Application in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    Alteration of Gene Expression: Influence on gene expression patterns, affecting cellular functions.

Comparison with Similar Compounds

N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE can be compared with similar compounds such as:

    N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIMETHYLIMINOFORMAMIDE: Similar structure but with dimethyl groups instead of diethyl groups.

    N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOTHIOFORMAMIDE: Similar structure but with a thioformamide group instead of an iminoformamide group.

Uniqueness: The uniqueness of N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H28N4

Molecular Weight

432.6 g/mol

IUPAC Name

N'-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-N,N-diethylmethanimidamide

InChI

InChI=1S/C29H28N4/c1-3-32(4-2)22-31-29-26(20-30)27(24-16-10-6-11-17-24)28(25-18-12-7-13-19-25)33(29)21-23-14-8-5-9-15-23/h5-19,22H,3-4,21H2,1-2H3/b31-22+

InChI Key

GPRNCHXGVFFGEO-DFKUXCBWSA-N

Isomeric SMILES

CCN(CC)/C=N/C1=C(C(=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Canonical SMILES

CCN(CC)C=NC1=C(C(=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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